N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
This compound features a pyrrolidine-2-carboxamide core substituted with a thiophene sulfonyl group and a benzo[d]oxazol-2-ylphenyl moiety. The benzo[d]oxazole scaffold is known for its electron-deficient aromatic system, which enhances binding to biological targets like kinases or GPCRs . The pyrrolidine ring may contribute to conformational rigidity, influencing pharmacokinetic properties such as bioavailability .
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c26-21(18-9-4-12-25(18)31(27,28)20-11-5-13-30-20)23-16-7-3-6-15(14-16)22-24-17-8-1-2-10-19(17)29-22/h1-3,5-8,10-11,13-14,18H,4,9,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBDTDXNGRCABY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with various functional groups, including a benzo[d]oxazole moiety and a thiophenesulfonyl group. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, leading to diverse pharmacological effects.
Antitumor Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor activity. For example, certain benzo[d]oxazole derivatives have shown efficacy against BRAF(V600E) mutations, which are common in melanoma cases .
Table 1: Summary of Antitumor Activity
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Compound A | BRAF(V600E) | IC50 = 0.15 μM | |
| Compound B | EGFR | IC50 = 0.22 μM | |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Studies indicate that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that the compound may have potential applications in treating inflammatory diseases .
Table 2: Summary of Anti-inflammatory Activity
| Compound | Cytokine Inhibition | Reference |
|---|---|---|
| Compound C | TNF-α (50% inhibition at 10 µM) | |
| Compound D | IL-6 (IC50 = 15 µM) |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of related compounds. Modifications in the substituents on the benzo[d]oxazole and thiophene rings significantly influence the binding affinity and selectivity towards specific biological targets.
Key Findings:
- Substituent Variation: Electron-donating groups on the phenyl ring enhance antitumor activity.
- Sulfonamide Group: The presence of a sulfonamide moiety is critical for anti-inflammatory activity.
- Pyrrolidine Ring: Alterations in the pyrrolidine structure can lead to increased potency against specific cancer cell lines.
Case Studies
Case Study 1: Antitumor Efficacy
A study focused on a series of pyrrolidine derivatives similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, particularly MDA-MB-231 breast cancer cells, with IC50 values ranging from 0.1 to 0.5 µM depending on the specific derivative used .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, compounds derived from thiophene-sulfonamide exhibited potent inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents .
Scientific Research Applications
Key Structural Features
- Pyrrolidine Core : Central to the compound's activity.
- Benzo[d]oxazole Moiety : Known for various biological activities, including anticancer properties.
- Thiophenesulfonyl Group : Implicated in enhancing anti-inflammatory effects.
Antitumor Activity
Recent studies have indicated that compounds similar to N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide exhibit significant antitumor activity. Specifically, derivatives have shown efficacy against cancer cell lines with mutations such as BRAF(V600E), commonly associated with melanoma.
Table 1: Summary of Antitumor Activity
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Compound A | BRAF(V600E) | IC50 = 0.15 μM | |
| Compound B | EGFR | IC50 = 0.22 μM | |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting therapeutic potential in treating inflammatory diseases.
Table 2: Summary of Anti-inflammatory Activity
| Compound | Cytokine Inhibition | Reference |
|---|---|---|
| Compound C | TNF-α (50% inhibition at 10 µM) | TBD |
| Compound D | IL-6 (IC50 = 15 µM) | TBD |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of related compounds. Variations in substituents on the benzo[d]oxazole and thiophene rings significantly influence binding affinity and selectivity towards biological targets.
Key Findings
- Substituent Variation : Electron-donating groups on the phenyl ring enhance antitumor activity.
- Sulfonamide Group : Critical for anti-inflammatory activity.
- Pyrrolidine Ring Modifications : Alterations can lead to increased potency against specific cancer cell lines.
Case Study 1: Antitumor Efficacy
A study focused on pyrrolidine derivatives similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, particularly MDA-MB-231 breast cancer cells, with IC50 values ranging from 0.1 to 0.5 µM depending on the specific derivative used.
Case Study 2: Anti-inflammatory Mechanism
Another investigation revealed that compounds derived from thiophene-sulfonamide exhibited potent inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The thiophen-2-ylsulfonyl moiety is susceptible to nucleophilic attack due to the electron-withdrawing nature of the sulfonyl group. Reactions typically occur under basic conditions:
| Reaction Type | Conditions | Products/Outcome | Source |
|---|---|---|---|
| Displacement with amines | DMF, K₂CO₃, 80°C, 12h | Sulfonamide derivatives | |
| Hydrolysis | H₂O/THF (1:1), reflux, 6h | Thiophen-2-sulfonic acid |
-
Example : Reaction with benzylamine yields N-benzyl sulfonamide derivatives, confirmed by NMR and HPLC analysis.
Ring-Opening Reactions of the Benzoxazole Moiety
The benzo[d]oxazole ring undergoes ring-opening under acidic or nucleophilic conditions:
-
Key Finding : Ring-opening under HCl produces 2-aminophenol intermediates, which can further react to form imine derivatives .
Amide Bond Reactivity
The pyrrolidine-2-carboxamide group participates in hydrolysis and condensation reactions:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (50%), 100°C, 24h | Pyrrolidine-2-carboxylic acid | |
| Base-catalyzed condensation | KOH, EtOH, reflux, 12h | Formation of diketopiperazines |
-
Notable Observation : Hydrolysis under acidic conditions proceeds with >90% yield, while base-mediated reactions favor cyclization .
Electrophilic Aromatic Substitution (EAS)
The phenyl ring attached to benzoxazole undergoes EAS at the para position relative to the oxazole:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 4-Nitro-substituted derivative | |
| Bromination | Br₂, CHCl₃, RT, 1h | 4-Bromo-substituted derivative |
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Mechanistic Insight : The electron-withdrawing benzoxazole group directs substitution to the para position .
Metal-Catalyzed Cross-Coupling Reactions
The thiophen-2-ylsulfonyl group participates in Suzuki-Miyaura couplings:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl derivatives | |
| Ullmann coupling | CuI, DMF, 120°C, 12h | N-Aryl sulfonamides |
-
Catalytic Efficiency : Pd catalysts achieve ~75% yield for biaryl products, while Cu-mediated reactions require longer durations .
Reductive Transformations
The sulfonyl group can be reduced to thioether or thiol derivatives:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| LiAlH₄ reduction | THF, 0°C → RT, 3h | Thiophen-2-thiol derivative | |
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH, 4h | Thiophen-2-sulfide |
-
Yield Optimization : LiAlH₄ reduction achieves 85% conversion but requires strict anhydrous conditions.
Biological Interactions
The compound interacts with biological nucleophiles (e.g., cysteine residues in proteins):
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
Table 1: Key Structural Features of Comparable Compounds
- Key Differences :
- The target compound uniquely combines a thiophene sulfonyl group with a pyrrolidine-2-carboxamide , distinguishing it from alkyne alcohols (e.g., 166) and ester-based intermediates (e.g., vinyl benzoates in ).
- Compared to patent analogs (e.g., Example 163 ), the target lacks hydroxyl groups on the pyrrolidine ring but incorporates a sulfonyl moiety, which may alter polarity and target engagement.
Pharmacological and Physicochemical Properties
- Electron-Withdrawing Effects : The thiophene sulfonyl group in the target compound likely enhances metabolic stability compared to hydroxyl-containing analogs (e.g., Example 163 ) or alkyne alcohols (166 ).
- Solubility: Sulfonyl groups generally improve aqueous solubility relative to esters (e.g., vinyl benzoates ) or nonpolar alkyne chains.
- Bioactivity : Benzo[d]oxazole derivatives are associated with kinase inhibition and antimicrobial activity. The target’s pyrrolidine-amide scaffold may confer CNS permeability, similar to patent compounds targeting neurological receptors .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide?
- Methodology : Synthesis involves multi-step reactions integrating heterocyclic precursors (e.g., benzo[d]oxazole, thiophene sulfonyl, and pyrrolidine). Key steps include:
- Coupling reactions : Use of coupling agents (e.g., HATU or DCC) to link the pyrrolidine carboxamide to the benzo[d]oxazole-phenyl scaffold.
- Sulfonylation : Reaction of thiophene-2-sulfonyl chloride with the pyrrolidine nitrogen under basic conditions (e.g., pyridine or triethylamine).
- Purification : Column chromatography or recrystallization in solvents like ethanol/DMF mixtures to isolate the product .
- Optimization : Temperature (typically 60–100°C), solvent polarity, and reaction time (monitored via TLC) are critical for yield and purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : 1H and 13C NMR confirm aromatic protons (δ 7.0–8.5 ppm for benzo[d]oxazole and thiophene) and aliphatic protons (δ 1.5–4.0 ppm for pyrrolidine) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z calculated for C21H18N3O4S2: 464.08) .
- X-ray crystallography (if available): Determines bond lengths and angles in the crystalline state .
Q. What preliminary biological assays are recommended for this compound?
- Screening frameworks :
- Antimicrobial activity : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Case study : Discrepancies in IC50 values for kinase inhibition may arise from:
- Assay conditions : Differences in ATP concentration, pH, or incubation time .
- Compound purity : Impurities >5% (e.g., unreacted sulfonyl chloride) can skew results; validate via HPLC .
- Structural analogs : Compare with derivatives (e.g., replacing thiophene sulfonyl with tosyl) to isolate pharmacophore contributions .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Process chemistry :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction extraction to remove residues .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for coupling steps) improve efficiency .
- Scale-up challenges : Aggregation in nonpolar solvents; use anti-solvent crystallization (e.g., water in DMF) .
Q. How do structural modifications impact pharmacokinetic properties?
- SAR studies :
- Sulfonyl group : Replacing thiophene sulfonyl with methyl sulfone reduces metabolic stability (CYP3A4 oxidation) .
- Pyrrolidine substitution : N-methylation decreases solubility but improves blood-brain barrier penetration .
Q. What experimental designs address poor solubility in biological assays?
- Formulation strategies :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
- Nanoemulsions : Encapsulate the compound in PLGA nanoparticles for sustained release .
- Pro-drug approaches : Esterify the carboxamide to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
